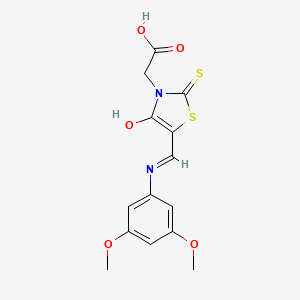
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives, such as the one you’re asking about, are known for their diverse pharmacological effects . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole derivatives can be complex and involve multiple steps . For example, the synthesis of a key intermediate in the preparation of zolazepam involved the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted using various techniques. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be predicted .科学的研究の応用
Electrochemical Synthesis and Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide and its derivatives have been explored in electrochemical reactions. For instance, Zandi et al. (2021) investigated the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles, leading to the synthesis of new heterocyclic compounds under mild conditions with remarkable yields. This process demonstrates the utility of 1H-pyrazoles in electro-organic synthesis, highlighting their potential in creating novel compounds through environmentally friendly methods (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) conducted a study on microwave-assisted synthesis of pyrazolopyridines, showcasing their significant antioxidant, antitumor, and antimicrobial activities. This research underscores the potential of pyrazolone derivatives in the development of new therapeutic agents, providing a basis for further exploration in drug discovery and development (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Corrosion Inhibition
Research on the inhibitive action of bipyrazolic type organic compounds, including derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, has shown their efficiency as corrosion inhibitors for metals in acidic media. Chetouani et al. (2005) found that these compounds act as mixed-type inhibitors, highlighting their importance in protecting metals from corrosion, which is crucial for industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Luminescent Materials and Liquid Crystals
Moyano et al. (2013) reported the self-assembly of 4-aryl-1H-pyrazoles, including derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, as a novel platform for luminescent supramolecular columnar liquid crystals. These materials exhibit luminescent properties in the visible region and form columnar mesophases through hydrogen bonding. This study opens up new possibilities for the use of 1H-pyrazole derivatives in the development of advanced materials for optical and electronic applications (Moyano et al., 2013).
将来の方向性
特性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-13(7-11(10)2)15(19)16-8-14-9-18(4)17-12(14)3/h5-7,9H,8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUGKSDEUIDTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]pyridin-4-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)

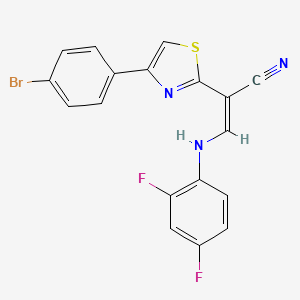
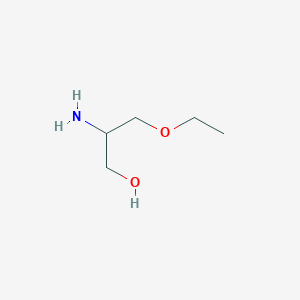
![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2572760.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/no-structure.png)

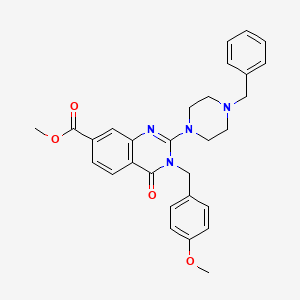
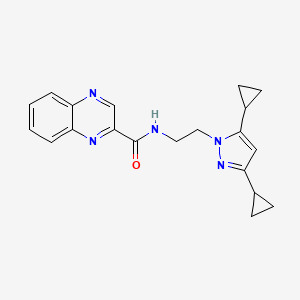
![5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2572765.png)
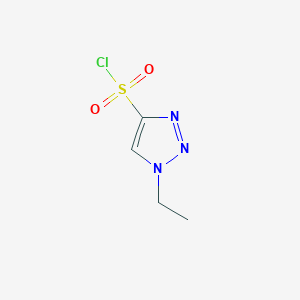
![(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2572768.png)
